

Application Notes: Sensitive Jasmonate Profiling via UPLC-nanoESI-MS/MS

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Compound of Interest

Compound Name: Jasmoside

Cat. No.: B15590939

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AN-001: A High-Throughput UPLC-nanoESI-MS/MS Method for Comprehensive Jasmonate Analysis in Plant Tissues

Introduction

Jasmonates (JAs) are a class of lipid-derived phytohormones that are central to the regulation of plant growth, development, and defense responses against a wide range of biotic and abiotic stresses.[1][2] The precise quantification of various JA derivatives, which often exist at low concentrations, is crucial for understanding the intricate signaling networks that govern plant physiology.[3] This application note describes a robust and highly sensitive method utilizing Ultra-Performance Liquid Chromatography coupled with nano-electrospray ionization tandem mass spectrometry (UPLC-nanoESI-MS/MS) for the comprehensive profiling of jasmonates in minimal plant tissue samples.[4][5]

Advantages of the UPLC-nanoESI-MS/MS Method

The presented methodology offers several key advantages for jasmonate analysis:

- **High Sensitivity:** The use of nanoESI significantly enhances ionization efficiency, allowing for the detection and quantification of jasmonates at femtomole levels from small amounts of plant material (20-100 mg).[2][5]

- **High Throughput:** The UPLC system provides rapid and high-resolution chromatographic separation, enabling the analysis of a large number of samples in a short period.[5]
- **Selectivity and Specificity:** Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and specificity for the identification and quantification of individual jasmonate species, even in complex plant extracts.[6][7]
- **Comprehensive Profiling:** This method allows for the simultaneous quantification of a wide range of jasmonates, including jasmonic acid (JA), its bioactive conjugate jasmonoyl-isoleucine (JA-Ile), and their precursors and catabolites.[1][3]
- **Accurate Quantification:** The incorporation of stable isotope-labeled internal standards (e.g., $^2\text{H}_6$ -JA, $^2\text{H}_2$ -JA-Ile) corrects for matrix effects and variations in extraction efficiency and instrument response, ensuring high accuracy and reproducibility.[2][4]

Applications

This sensitive profiling method is applicable to a wide range of research areas, including:

- **Plant-Pathogen Interactions:** Investigating the role of jasmonates in plant defense against microbial pathogens and insect herbivores.[8]
- **Abiotic Stress Physiology:** Understanding how jasmonates mediate plant responses to drought, salinity, and temperature stress.[9]
- **Developmental Biology:** Elucidating the function of jasmonates in processes such as root growth, flowering, and senescence.[10]
- **Drug Discovery and Agriculture:** Screening for compounds that modulate the jasmonate signaling pathway for the development of novel plant protectants.

Quantitative Data Summary

The following tables present representative quantitative data for various jasmonates in different plant tissues and under different experimental conditions, as determined by UPLC-MS/MS.

Table 1: Jasmonate Levels in *Arabidopsis thaliana* Flowers[11]

Jasmonate	Closed Buds (nmol/g FW)	Open Flowers (nmol/g FW)
JA	1.5 ± 0.3	0.5 ± 0.1
JA-Ile	0.8 ± 0.2	0.1 ± 0.05
12OH-JA	0.2 ± 0.05	0.2 ± 0.04
12OH-JA-Ile	0.3 ± 0.07	0.3 ± 0.06
12COOH-JA-Ile	0.4 ± 0.1	2.0 ± 0.4

Table 2: Endogenous Jasmonate Levels in Rice Tissues after MeJA Treatment[12]

Jasmonate	Leaf Blade (relative abundance)	Leaf Sheath (relative abundance)	Root (relative abundance)
Jasmonic Acid	+++	+++	+++
JA-Ile	+++	+++	+++
JA-Val	++	++	++
12-hydroxy-JA	++	++	++
12-hydroxy-JA-Ile	+++	+++	+++
12-carboxy-JA-Ile	+++	+++	+++

(+++) indicates a strong increase, (++) indicates a moderate increase in response to Methyl Jasmonate (MeJA) treatment.

Table 3: Jasmonate Content in Wounded and Unwounded Tomato Leaves[13]

Jasmonate	Unwounded Leaves (ng/g FW)	Wounded Leaves (ng/g FW)
JA	~10	~250
JA-Ile	~1	~50

Experimental Protocols

Protocol 1: Jasmonate Extraction from Plant Tissue

This protocol details a robust method for the extraction and purification of jasmonates from plant tissue, optimized for UPLC-nanoESI-MS/MS analysis.[\[2\]](#)

1. Materials and Reagents

- Equipment:
 - Mortar and pestle
 - Microcentrifuge tubes (1.5 mL or 2.0 mL)
 - Bead mill homogenizer (optional)
 - Refrigerated centrifuge (4°C)
 - Solid-Phase Extraction (SPE) manifold
 - Vacuum concentrator or nitrogen evaporator
- Consumables:
 - C18 SPE cartridges[\[2\]](#)
- Solvents and Solutions:
 - Extraction Solvent: 80% Acetonitrile (ACN) or 80% Methanol (MeOH) with 1% Acetic Acid (AcOH) in ultrapure water.[\[2\]](#)
 - Internal Standards (ISTD): Deuterated standards (e.g., $^2\text{H}_6$ -JA, $^2\text{H}_2$ -JA-Ile).[\[2\]](#)
 - SPE Conditioning Solution: 100% MeOH.[\[2\]](#)
 - SPE Equilibration Solution: 1% AcOH in ultrapure water.[\[2\]](#)
 - SPE Wash Solution: 1% AcOH in ultrapure water.[\[2\]](#)

- SPE Elution Solution: 80% ACN with 1% AcOH.[2]
- Reconstitution Solvent: Mobile phase A of the UPLC-MS/MS method (e.g., water with 0.1% formic acid).[2]

2. Procedure

- Sample Collection and Freezing: Harvest 20-100 mg of plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.[2]
- Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer. It is critical to prevent the sample from thawing.[2]
- Extraction:
 - Transfer the frozen powder to a microcentrifuge tube.
 - Add 500 μ L of ice-cold Extraction Solvent containing the internal standards.[2][5]
 - Vortex thoroughly and incubate for 1 hour at 4°C with gentle shaking.
 - Centrifuge at 16,000 x g for 10 minutes at 4°C.[2]
 - Carefully collect the supernatant.
- Solid-Phase Extraction (SPE) Purification:
 - Conditioning: Pass 1 mL of 100% MeOH through the C18 SPE cartridge.[2]
 - Equilibration: Pass 1 mL of 1% AcOH (Equilibration Solution) through the cartridge. Do not let the cartridge run dry.[2]
 - Loading: Load the supernatant from step 3 onto the cartridge and allow it to pass through slowly.[2]
 - Washing: Wash the cartridge with 1 mL of 1% AcOH to remove polar impurities.[2]

- Elution: Place a clean collection tube inside the manifold. Elute the retained jasmonates with 1 mL of Elution Solution.[\[2\]](#)
- Solvent Evaporation and Reconstitution:
 - Evaporate the eluate to complete dryness using a vacuum concentrator or under a gentle stream of nitrogen gas.[\[2\]](#)
 - Reconstitute the dried extract in a small, precise volume (e.g., 50 µL) of Reconstitution Solvent.[\[2\]](#)
 - Vortex briefly and centrifuge to pellet any insoluble debris.
- Sample Analysis: Transfer the final extract to an autosampler vial for UPLC-nanoESI-MS/MS analysis. Store at -80°C if not analyzed immediately.[\[2\]](#)

Protocol 2: UPLC-nanoESI-MS/MS Analysis

This protocol provides typical parameters for the UPLC-nanoESI-MS/MS analysis of jasmonates.[\[6\]](#)

1. Instrumentation

- Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.
- Mass Spectrometer: Triple quadrupole mass spectrometer equipped with a nano-electrospray ionization source.

2. UPLC Parameters

- Column: A reversed-phase C18 column (e.g., 1.7 µm particle size) is commonly used.[\[6\]](#)
- Mobile Phase:
 - A: Water with 0.1% formic acid or acetic acid.[\[6\]](#)
 - B: Methanol or acetonitrile with 0.1% formic acid or acetic acid.[\[6\]](#)

- Gradient: A typical gradient would be a linear increase from 5-10% B to 95-100% B over 10-15 minutes.
- Flow Rate: 0.3 - 0.5 mL/min (a splitter may be used to achieve nano-flow rates for the nanoESI source).
- Column Temperature: 40°C.
- Injection Volume: 1-5 µL.

3. Mass Spectrometry Parameters

- Ionization Mode: Negative nano-electrospray ionization (nanoESI).
- Scan Type: Multiple Reaction Monitoring (MRM).[6]
- Ion Source Parameters:
 - Ion Spray Voltage: -2500 to -3500 V
 - Nebulizer Gas (N₂): Optimized for a stable spray.
 - Curtain Gas (N₂): Optimized for sensitivity.
 - Interface Temperature: 150-250°C.
- MRM Transitions: For each jasmonate and its corresponding internal standard, specific precursor-to-product ion transitions are monitored. These transitions need to be optimized for the specific instrument used.

Table 4: Example MRM Transitions for Selected Jasmonates

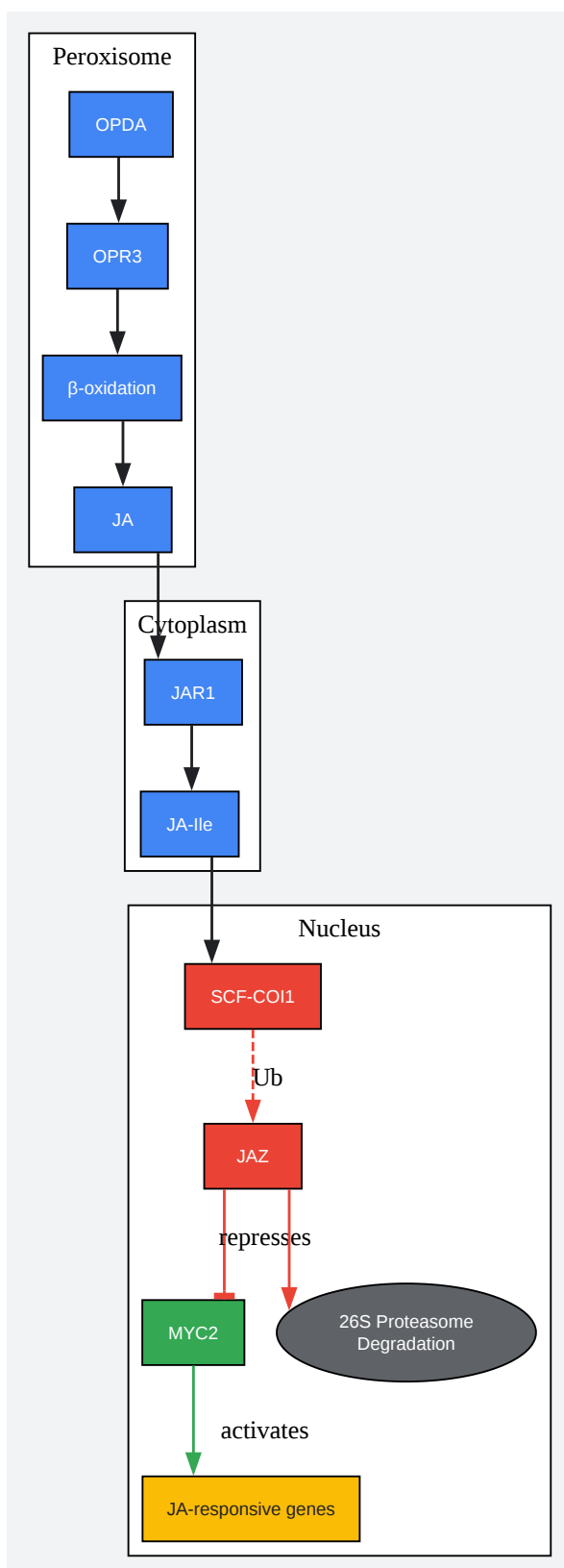
Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
JA	209.1	59.0	-20
JA-Ile	322.2	130.1	-25
OPDA	291.2	165.1	-20
² H ₆ -JA	215.1	62.0	-20
² H ₂ -JA-Ile	324.2	130.1	-25

(Note: These are example values and should be optimized for the specific instrument and experimental conditions.)

4. Data Acquisition and Analysis

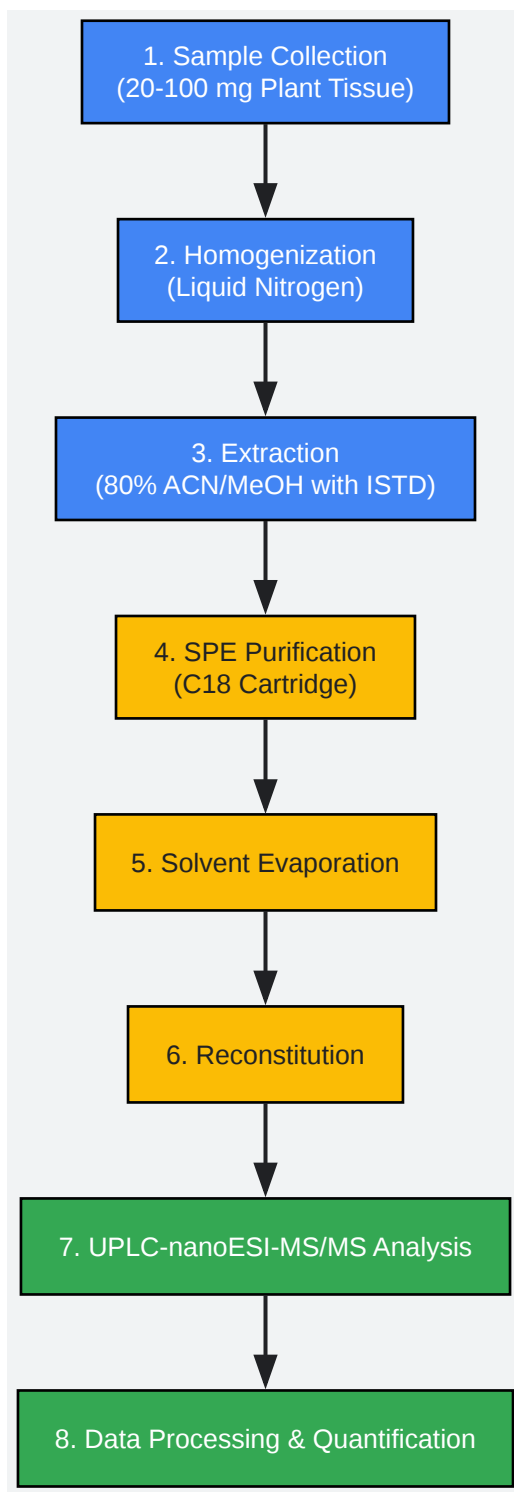
- Acquire data using the instrument's software.
- Integrate the peak areas for each MRM transition corresponding to the target jasmonates and their internal standards.
- Calculate the concentration of each analyte using a calibration curve generated from authentic standards. The use of the internal standard will correct for any variations during sample preparation and analysis.

Visualizations



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Caption: Core components of the Jasmonate (JA) signaling pathway.



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Caption: Experimental workflow for jasmonate profiling.

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